molecular formula C19H27Cl2N3O B593616 1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine CAS No. 41805-63-4

1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine

Cat. No.: B593616
CAS No.: 41805-63-4
M. Wt: 384.3 g/mol
InChI Key: RIVJZGXJJBBWIJ-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for AH 8507 are not readily available in the literature. Further investigation may be required to uncover these details.
  • Chemical Reactions Analysis

    • AH 8507 likely undergoes various chemical reactions, but precise information on its reactivity and common reagents is limited.
    • Without specific data, we cannot provide a comprehensive analysis of its reactions or major products formed.
  • Scientific Research Applications

    • AH 8507’s applications span several scientific fields:

        Chemistry: Potential use as a reference standard in analytical chemistry.

        Biology: Investigating its interactions with receptors and cellular pathways.

        Medicine: Studying its pharmacological effects and potential therapeutic applications.

        Industry: Possible applications in drug development or forensic toxicology.

  • Mechanism of Action

    • The precise mechanism by which AH 8507 exerts its effects remains unclear.
    • Further research is needed to identify its molecular targets and pathways involved.
  • Comparison with Similar Compounds

    • AH 8507’s uniqueness lies in its lack of analgesic activity compared to AH 7921.
    • Similar compounds may include AH 7921 itself, along with other structurally related opioids.

    Properties

    IUPAC Name

    3,4-dichloro-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H27Cl2N3O/c1-23-9-11-24(12-10-23)19(7-3-2-4-8-19)14-22-18(25)15-5-6-16(20)17(21)13-15/h5-6,13H,2-4,7-12,14H2,1H3,(H,22,25)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RIVJZGXJJBBWIJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H27Cl2N3O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID601342407
    Record name 3,4-Dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID601342407
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    384.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    41805-63-4
    Record name 3,4-Dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID601342407
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

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    Synthesis routes and methods II

    Procedure details

    A solution of 3,4-Dichlorobenzoylchloride (1.05 g.,) in benzene (10 ml) was added dropwise over 40 mins. to a stirred solution of 1-[1-(Aminomethyl)cyclohexyl]-4-methyl piperazine (1.06 g.,) in benzene (15 ml). The mixture was heated under reflux for 1 hr. on a steambath and the solution was evaporated. The solid residue was dissolved in ethanol, acidified with ethereal HCl and evaporated to give a white solid. This solid was suspended in water, made alkaline with 5NNaOH and extracted with chloroform (x2). The combined chloroform extracts were dried (anhyd.Na2SO4) and evaporated. The solid residue was dissolved in hot petroleum ether (80°-100°) decolourised with charcoal and crystallised from petroleum ether (80°-100°) to give 1-[1-(3,4 Dichlorobenzamido methyl) cyclohexyl]-4-methyl piperazine (0.95 g; 49%) m.p. 143° -146°.
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    1.05 g
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    10 mL
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    15 mL
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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